molecular formula C5H11ClN2O2 B3136859 3-Hydroxypyrrolidine-2-carboxamide;hydrochloride CAS No. 426844-45-3

3-Hydroxypyrrolidine-2-carboxamide;hydrochloride

Cat. No. B3136859
CAS RN: 426844-45-3
M. Wt: 166.6 g/mol
InChI Key: MFNVCWBXOSCRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Hydroxypyrrolidine-2-carboxamide;hydrochloride” is a compound that belongs to the class of pyrrolidines . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s CAS number is 426844-45-3 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, like “3-Hydroxypyrrolidine-2-carboxamide;hydrochloride”, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . It also allows for increased three-dimensional coverage due to the non-planarity of the ring . The molecular formula of “3-Hydroxypyrrolidine-2-carboxamide;hydrochloride” is C5H11ClN2O2 .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including “3-Hydroxypyrrolidine-2-carboxamide;hydrochloride”, have been shown to exhibit a variety of biological activities . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Hydroxypyrrolidine-2-carboxamide;hydrochloride” include a molecular weight of 166.61 . Other properties such as density, boiling point, and melting point are not provided in the retrieved sources .

Scientific Research Applications

Chemical Synthesis and Modification

3-Hydroxypyrrolidine-2-carboxamide hydrochloride is a compound that can be involved in various chemical synthesis and modification processes. Research has explored its utility in the creation of novel chemical entities and its modification to enhance certain properties. For instance, the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from reactions involving chloral with substituted anilines, where subsequent treatment with thioglycolic acid may involve compounds structurally related to 3-Hydroxypyrrolidine-2-carboxamide hydrochloride (Issac & Tierney, 1996). This illustrates its role in synthesizing compounds with potential pharmaceutical applications.

Biological Activity and Applications

Compounds structurally related to 3-Hydroxypyrrolidine-2-carboxamide hydrochloride have been explored for their biological activities. For example, hydroxyproline-based DNA mimics, which are structurally similar, have been evaluated for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments, showing the potential for biological applications (Efimov & Chakhmakhcheva, 2006). These findings indicate the versatility of such compounds in medical and biological research, highlighting the broad applicability of 3-Hydroxypyrrolidine-2-carboxamide hydrochloride and its analogs in scientific research.

Pharmaceutical Development

The compound's involvement in the development of pharmaceuticals is significant, with research exploring its derivatives for drug development processes. Hydroxycinnamic acids (HCAs), for example, have been studied for their in vitro antioxidant activity and structural modifications to enhance their medicinal properties, which could be relevant for derivatives of 3-Hydroxypyrrolidine-2-carboxamide hydrochloride as well (Razzaghi-Asl et al., 2013). This indicates potential applications in designing new antioxidant or therapeutic agents.

Supramolecular Chemistry and Material Science

In material science and supramolecular chemistry, compounds with similar structural motifs to 3-Hydroxypyrrolidine-2-carboxamide hydrochloride are utilized for their unique properties. Benzene-1,3,5-tricarboxamide, a compound with a related structural framework, has been extensively used in nanotechnology, polymer processing, and biomedical applications due to its supramolecular self-assembly behavior (Cantekin, de Greef, & Palmans, 2012). This demonstrates the potential for 3-Hydroxypyrrolidine-2-carboxamide hydrochloride and similar compounds in creating new materials and applications in nanotechnology.

Future Directions

The future directions for “3-Hydroxypyrrolidine-2-carboxamide;hydrochloride” and other pyrrolidine derivatives involve further exploration of their biological activities and potential therapeutic applications . This includes the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-hydroxypyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(9)4-3(8)1-2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNVCWBXOSCRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyrrolidine-2-carboxamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Hydroxypyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Hydroxypyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 4
3-Hydroxypyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 5
3-Hydroxypyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Hydroxypyrrolidine-2-carboxamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.